A Technical Guide to the Flavor Profile and Analysis of 3,5-Dimethyl-2-propylpyrazine
A Technical Guide to the Flavor Profile and Analysis of 3,5-Dimethyl-2-propylpyrazine
Introduction
3,5-Dimethyl-2-propylpyrazine is a heterocyclic, nitrogen-containing volatile organic compound that plays a significant role in the sensory experience of many thermally processed foods. As a member of the alkylpyrazine family, it is renowned for its contribution to the desirable "roasty," "nutty," and "earthy" aroma profiles characteristic of products such as coffee, cocoa, roasted nuts, and baked goods.[1][2] The formation of this compound is intrinsically linked to the Maillard reaction, a cornerstone of flavor chemistry.[1] This guide provides a comprehensive technical overview of 3,5-dimethyl-2-propylpyrazine, detailing its chemical properties, sensory characteristics, formation mechanisms, and the analytical methodologies required for its robust identification and quantification. This document is intended for researchers, flavor chemists, and quality control professionals in the food, beverage, and pharmaceutical industries who require a deep, mechanistic understanding of this key flavor compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3,5-dimethyl-2-propylpyrazine is critical for developing effective extraction and analytical protocols. Its volatility and solubility dictate the choice of sample preparation and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| CAS Number | 32350-16-6 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 209.00 to 210.00 °C (at 760 mm Hg) | [4] |
| Vapor Pressure | 0.29 mmHg at 25.00 °C | [4] |
| Flash Point | 78.10 °C (173.00 °F) | [4] |
| Solubility | Soluble in alcohol; 488.9 mg/L in water at 25 °C | [4] |
| LogP (o/w) | 1.966 | [4] |
Sensory Profile and Flavor Contribution
The organoleptic properties of 3,5-dimethyl-2-propylpyrazine are potent and characteristic. It is a key contributor to the desirable roasted and nutty notes in a variety of food products.
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Odor Profile : The primary descriptors for this compound are nutty, hazelnut, and burnt.[4] These notes are highly sought after in products like roasted coffee, cocoa, and nuts.
-
Flavor Profile : The taste is often described as burnt and hazelnut.
-
Occurrence : 3,5-Dimethyl-2-propylpyrazine has been identified in a range of foods, including cocoa and cocoa products, crustaceans, and nuts. Its presence is a key indicator of thermal processing.
The perception of flavor is a complex interplay between numerous volatile compounds. While 3,5-dimethyl-2-propylpyrazine has a distinct character, its overall impact on the flavor profile of a food product is influenced by its concentration and its interactions with other aroma compounds present.[5]
Mechanism of Formation: The Maillard Reaction
Alkylpyrazines are quintessential products of the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids that occurs during heating.[1] The formation of 3,5-dimethyl-2-propylpyrazine specifically involves the reaction of α-dicarbonyl compounds (generated from sugar degradation) with amino acids, followed by a series of condensation and cyclization reactions.
The Strecker degradation of specific amino acids is a crucial step in providing the necessary amine groups and aldehydes for pyrazine formation. The specific side chains of the reacting amino acids and the structure of the dicarbonyl compounds determine the substitution pattern of the final pyrazine molecule.
Caption: Generalized pathway for alkylpyrazine formation via the Maillard reaction.
Analytical Methodologies
The accurate identification and quantification of 3,5-dimethyl-2-propylpyrazine in complex food matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[6][7]
Sample Preparation
Due to the typically low concentrations of pyrazines in food, an effective extraction and concentration step is crucial.[8]
-
Solid-Phase Microextraction (SPME) : This is a solvent-free, rapid, and sensitive technique for extracting volatile compounds from a sample's headspace or directly from a liquid sample.[7][9] The choice of fiber coating is critical for selectively adsorbing pyrazines.
-
Solvent-Assisted Flavour Evaporation (SAFE) : This is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a food matrix at low temperatures, minimizing the formation of artifacts.
-
Liquid-Liquid Extraction (LLE) : A traditional method that uses solvents to extract flavor compounds. While effective, it can be time-consuming and may introduce solvent-related artifacts.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both the separation and identification of 3,5-dimethyl-2-propylpyrazine.[10]
-
Chromatographic Separation : A non-polar or semi-polar capillary column (e.g., DB-5, HP-5) is typically used to separate the pyrazine from other volatile compounds based on boiling point and polarity.[11]
-
Mass Spectrometric Detection : The mass spectrometer fragments the eluted compounds into a characteristic pattern of ions, which serves as a "fingerprint" for identification. For 3,5-dimethyl-2-propylpyrazine, key fragments can be used for confirmation.
Caption: A typical workflow for the GC-MS analysis of pyrazines in food.
Experimental Protocol: Headspace SPME-GC-MS Analysis
This protocol provides a self-validating system for the quantitative analysis of 3,5-dimethyl-2-propylpyrazine.
-
Sample Preparation :
-
Homogenize 5 g of the food sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add an internal standard (e.g., a deuterated pyrazine) for accurate quantification.
-
Seal the vial with a PTFE/silicone septum.
-
-
SPME Extraction :
-
Equilibrate the sample at 60°C for 15 minutes in an autosampler with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis :
-
Injector : Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column : Use a DB-5ms column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.
-
Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.
-
-
Data Analysis :
-
Identify 3,5-dimethyl-2-propylpyrazine by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the compound using a calibration curve prepared with the internal standard.
-
Applications and Significance
The understanding and control of 3,5-dimethyl-2-propylpyrazine are critical in several areas:
-
Flavor Industry : This pyrazine is used as a flavoring agent to impart roasted and nutty notes to a wide range of products, including snacks, sauces, and meat analogues.[12]
-
Food Processing : Monitoring the formation of this compound can be used as an indicator of the extent of the Maillard reaction and the development of desirable flavor in products like coffee and cocoa during roasting.
-
Quality Control : The presence or absence of 3,5-dimethyl-2-propylpyrazine can be a marker for product authenticity and quality. Deviations from the expected concentration may indicate issues with raw materials or processing conditions.
-
Drug Development : In the pharmaceutical industry, understanding the formation of pyrazines can be relevant to the stability and off-flavor development in certain drug formulations, especially those containing sugars and amino compounds that may undergo Maillard-type reactions during storage.
References
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FooDB. (2019). Showing Compound 3,5-Dimethyl-2-propylpyrazine (FDB019677). Retrieved from [Link]
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Stadler, R. H., & Granvogl, M. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 68(47), 13349-13357. Retrieved from [Link]
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Perfumer & Flavorist. (2021). Flavor Bites: 2,5-Dimethylpyrazine. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethyl-2-propylpyrazine. Retrieved from [Link]
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Alliance Aroma. (n.d.). Exploring the Chemical Profile: 2-Ethyl-3,5-dimethylpyrazine for Industrial Applications. Retrieved from [Link]
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ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-propyl-3,5-dimethyl pyrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical methods for pyrazine detection. Retrieved from [Link]
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NIST. (n.d.). Pyrazine, 3,5-dimethyl-2-propyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines. Retrieved from [Link]
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MDPI. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 11(15), 2282. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
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PubMed. (2018). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. Retrieved from [Link]
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MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]
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